molecular formula C11H22O2 B12651036 7-Methoxy-5,7-dimethyloct-2-en-1-ol CAS No. 94278-36-1

7-Methoxy-5,7-dimethyloct-2-en-1-ol

Cat. No.: B12651036
CAS No.: 94278-36-1
M. Wt: 186.29 g/mol
InChI Key: LLIKEAZZEOIJPW-AATRIKPKSA-N
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Description

7-Methoxy-5,7-dimethyloct-2-en-1-ol is an organic compound with the molecular formula C11H22O2 It is a derivative of octenol, characterized by the presence of methoxy and methyl groups on its carbon chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methoxy-5,7-dimethyloct-2-en-1-ol typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the alkylation of a suitable octenol derivative with methoxy and methyl groups. The reaction conditions often include the use of catalysts and solvents to facilitate the reaction and achieve high yields.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chemical processes. These processes are designed to optimize the efficiency and cost-effectiveness of the synthesis. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

7-Methoxy-5,7-dimethyloct-2-en-1-ol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding aldehydes or ketones.

    Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

    Substitution: The methoxy and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogens (Cl2, Br2), nucleophiles (NH3, OH-).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce alcohols.

Scientific Research Applications

7-Methoxy-5,7-dimethyloct-2-en-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 7-Methoxy-5,7-dimethyloct-2-en-1-ol involves its interaction with specific molecular targets and pathways. The methoxy and methyl groups play a crucial role in its reactivity and biological activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

    3,7-Dimethyloct-2-en-1-ol: Similar structure but lacks the methoxy group.

    7-Methoxy-3-methyloct-2-en-1-ol: Similar structure but with different positioning of the methyl group.

Uniqueness

7-Methoxy-5,7-dimethyloct-2-en-1-ol is unique due to the specific positioning of its methoxy and methyl groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

CAS No.

94278-36-1

Molecular Formula

C11H22O2

Molecular Weight

186.29 g/mol

IUPAC Name

(E)-7-methoxy-5,7-dimethyloct-2-en-1-ol

InChI

InChI=1S/C11H22O2/c1-10(7-5-6-8-12)9-11(2,3)13-4/h5-6,10,12H,7-9H2,1-4H3/b6-5+

InChI Key

LLIKEAZZEOIJPW-AATRIKPKSA-N

Isomeric SMILES

CC(C/C=C/CO)CC(C)(C)OC

Canonical SMILES

CC(CC=CCO)CC(C)(C)OC

Origin of Product

United States

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